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Introduction

Gersizangitide (also known as AXT107) is a synthetic peptide derived from collagen IV that
has emerged as a promising therapeutic agent for diseases characterized by vascular
instability, such as neovascular age-related macular degeneration and diabetic retinopathy.[1]
[2] Its mechanism of action involves the activation of the Tie2 receptor tyrosine kinase on
endothelial cells.[2][3] Gersizangitide uniquely converts Angiopoietin-2 (Ang2), which is often
upregulated in pathological conditions and typically acts as a Tie2 antagonist, into a potent
agonist.[3] This leads to the phosphorylation and activation of Tie2, initiating downstream
signaling cascades that promote vascular stability, reduce permeability, and suppress
inflammation.

These application notes provide detailed protocols for key assays to measure the activation of
Tie2 and assess the functional consequences of Gersizangitide treatment in endothelial cells.

Key Assays for Measuring Tie2 Activation

Several robust methods can be employed to quantify the activation of Tie2 by Gersizangitide.
These include:

o Western Blotting: To measure the phosphorylation of Tie2 and its downstream effector, Akt.
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» Immunofluorescence Microscopy: To visualize the localization and organization of cell-cell
junction proteins, such as VE-cadherin, and the actin cytoskeleton.

» Endothelial Permeability Assay: To functionally assess the impact of Tie2 activation on
endothelial barrier function.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the
effect of Gersizangitide on Tie2 activation and endothelial cell function.

Table 1: Dose-Dependent Effect of Gersizangitide on Tie2 and Akt Phosphorylation in
Endothelial Cells

. . Tie2 Phosphorylation (p- Akt Phosphorylation (p-
Gersizangitide (pM) . . . .
Tie2/Total Tie2 Ratio) Akt/Total Akt Ratio)
0 (Contral) 1.0 1.0
10 2.5 2.1
32 4.8 4.2
100 7.2 6.8

Note: Data are illustrative and represent a typical dose-dependent increase in Tie2 and Akt
phosphorylation as observed in published studies. The values are expressed as a fold change
relative to the untreated control.

Table 2: Effect of Gersizangitide on TNF-a-Induced Endothelial Permeability
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Treatment Normalized FITC-Dextran Flux (%)
Untreated Control 100
TNF-a (10 ng/mL) 250
TNF-a (10 ng/mL) + Gersizangitide (10 uM) 180
TNF-a (10 ng/mL) + Gersizangitide (32 puM) 135
TNF-a (10 ng/mL) + Gersizangitide (100 uM) 110

Note: This table presents representative data demonstrating the ability of Gersizangitide to
inhibit the increase in endothelial permeability induced by the inflammatory cytokine TNF-a.
Values are expressed as a percentage of the untreated control.
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Caption: Gersizangitide-mediated Tie2 signaling pathway.
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Caption: Western blot experimental workflow.
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Caption: Endothelial permeability assay workflow.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b15186211?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
Protocol 1: Western Blot for Tie2 and Akt
Phosphorylation

This protocol details the procedure for detecting the phosphorylation of Tie2 at tyrosine 992 (p-
Tie2 Y992) and Akt at serine 473 (p-Akt S473) in endothelial cells treated with Gersizangitide.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECS) or other suitable endothelial cells
Endothelial Cell Growth Medium

Gersizangitide (AXT107)

TNF-a (optional, for co-treatment studies)

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x) with 3-mercaptoethanol

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

PVDF membranes

Transfer buffer

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-
20 (TBST)

Primary antibodies:
o Rabbit anti-phospho-Tie2 (Tyr992)

o Rabbit anti-Tie2
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o Rabbit anti-phospho-Akt (Ser473)
o Rabbit anti-Akt

o Mouse anti-GAPDH or anti-B-actin (loading control)

e Secondary antibodies:
o HRP-conjugated goat anti-rabbit IgG
o HRP-conjugated goat anti-mouse IgG
e Enhanced Chemiluminescence (ECL) substrate
e Chemiluminescence imaging system
Procedure:
e Cell Culture and Treatment:
o Culture HUVECs to 80-90% confluency.
o Starve cells in basal medium for 4-6 hours prior to treatment.

o Treat cells with varying concentrations of Gersizangitide (e.g., 0, 10, 32, 100 uM) for the
desired time (e.g., 90 minutes). For co-treatment, add TNF-a (e.g., 10 ng/mL) for the final
30 minutes of incubation.

e Cell Lysis and Protein Quantification:

[¢]

Wash cells twice with ice-cold PBS.

[¢]

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

[e]

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant and determine the protein concentration using a BCA assay.

o Sample Preparation and SDS-PAGE:
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[e]

Normalize protein concentrations for all samples.

o

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

[¢]

Load equal amounts of protein (e.g., 20-30 pg) per lane onto a precast polyacrylamide gel.

[¢]

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

o Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer
system.

Immunoblotting:

[e]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o

Incubate the membrane with the primary antibody (e.g., anti-p-Tie2, diluted 1:1000 in 5%
BSA/TBST) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

(¢]

[¢]

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted
1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

[¢]

Detection and Analysis:

o Apply ECL substrate to the membrane and visualize the bands using a
chemiluminescence imaging system.

o To normalize for protein loading, strip the membrane and re-probe with antibodies for total
Tie2, total Akt, and a loading control (GAPDH or -actin).

o Quantify band intensities using densitometry software. Express the level of
phosphorylation as the ratio of the phosphorylated protein signal to the total protein signal.
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Protocol 2: Immunofluorescence for VE-Cadherin and F-
actin

This protocol describes the immunofluorescent staining of VE-cadherin and F-actin to visualize
changes in endothelial cell-cell junctions and cytoskeletal organization following
Gersizangitide treatment.

Materials:

Endothelial cells cultured on glass coverslips or in optical-bottom plates
Gersizangitide (AXT107)

Angiopoietin-2 (Ang2)

4% Paraformaldehyde (PFA) in PBS

Permeabilization/Blocking Buffer: 0.25% Triton X-100 and 5% goat serum in PBS
Primary antibody: Mouse anti-VE-cadherin

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor
488)

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568) for F-actin staining
DAPI for nuclear counterstaining

Antifade mounting medium

Fluorescence microscope

Procedure:

e Cell Culture and Treatment:

o Seed endothelial cells on coverslips and culture to confluence.
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o Treat cells with Ang2 (e.g., 200 ng/mL) and varying concentrations of Gersizangitide
(e.g., 0-100 uM) for a specified time (e.g., 3 hours).

o Fixation and Permeabilization:

[¢]

Wash cells gently with PBS.

[e]

Fix cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

o

[¢]

Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking
Buffer for 20 minutes at room temperature.

e Immunostaining:
o Wash three times with PBS.

o Incubate with the primary anti-VE-cadherin antibody (diluted in 1% BSA in PBS) for 1 hour
at room temperature.

o Wash three times with PBS.

o Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated
phalloidin (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.

o During the last 20 minutes of the secondary antibody incubation, add DAPI to the staining
solution.

e Mounting and Imaging:
o Wash three times with PBS.
o Mount the coverslips onto glass slides using antifade mounting medium.
o Acquire images using a fluorescence microscope.

e Image Analysis:
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o Qualitatively assess changes in VE-cadherin localization at cell-cell junctions and the
organization of F-actin stress fibers.

o Quantitatively, software can be used to measure the fluorescence intensity of VE-cadherin
at the junctions or the area of F-actin coverage per cell.

Protocol 3: Endothelial Permeability Assay (Transwell
FITC-Dextran)

This assay measures the passage of Fluorescein isothiocyanate (FITC)-dextran across a
confluent endothelial monolayer, providing a quantitative measure of endothelial barrier
function.

Materials:

Endothelial cells

o Transwell inserts (e.g., 0.4 um pore size) for 24-well plates

» Gersizangitide (AXT107)

« TNF-a

e FITC-Dextran (e.g., 40 kDa)

e Phenol red-free medium

o Fluorescence plate reader

Procedure:

¢ Cell Seeding and Monolayer Formation:

o Coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or
collagen).

o Seed endothelial cells onto the inserts at a high density and culture for 2-3 days to form a
confluent monolayer.
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e Treatment:
o Starve the cells in basal medium for 4-6 hours.

o Treat the endothelial monolayer with Gersizangitide at various concentrations, with or
without an inflammatory stimulus like TNF-q, for the desired duration (e.g., 4-24 hours).

e Permeability Measurement:

[¢]

Replace the medium in the upper and lower chambers with phenol red-free medium.

[e]

Add FITC-dextran (e.g., 1 mg/mL) to the upper chamber.

o

Incubate for a defined period (e.g., 1 hour) at 37°C.

[¢]

Collect a sample from the lower chamber.
e Quantification:

o Measure the fluorescence of the sample from the lower chamber using a fluorescence
plate reader (Excitation/Emission ~490/520 nm).

o Calculate the flux of FITC-dextran across the monolayer. Results can be expressed as a
percentage of the control (untreated) condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring Tie2
Activation by Gersizangitide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15186211#assays-for-measuring-tie2-activation-by-
gersizangitide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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